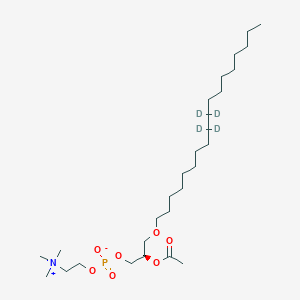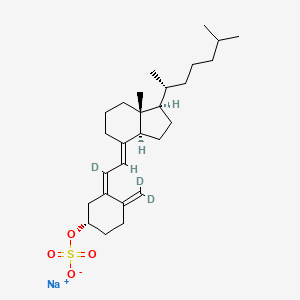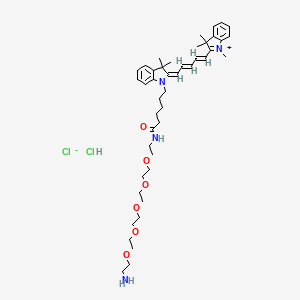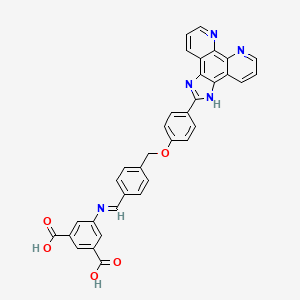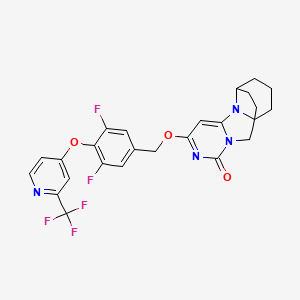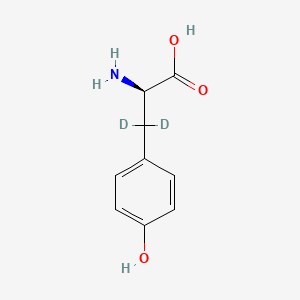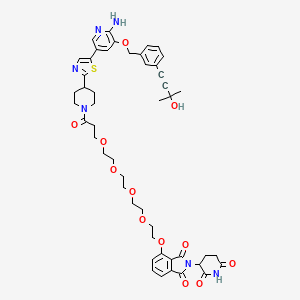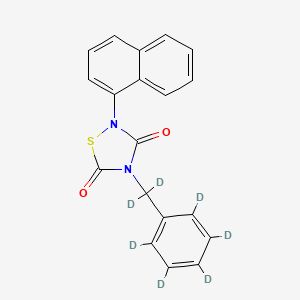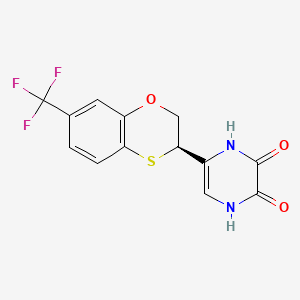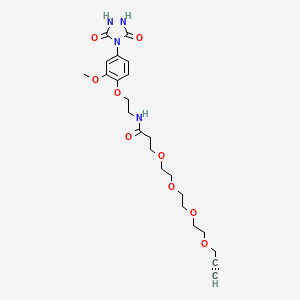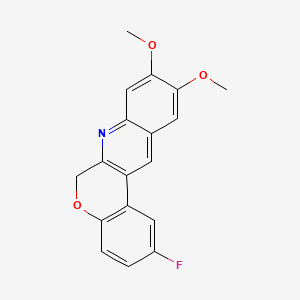![molecular formula C23H16ClN3O6S B12420250 2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound PT1, also known as a single-atom platinum catalyst, is a highly specialized material used in various catalytic processes. It consists of individual platinum atoms dispersed on a support material, which maximizes the active surface area and enhances catalytic efficiency. PT1 is particularly notable for its applications in hydrogen evolution reactions, oxygen evolution reactions, and other catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
PT1 can be synthesized using several methods, including:
Impregnation Method: This involves contacting the support material with an aqueous solution of a platinum salt, followed by drying and calcination to produce the catalyst.
Thermolysis of Multicomponent Precursors: This method involves the thermal decomposition of precursors containing platinum and other elements to form the desired catalyst.
Spontaneous Disintegration in Ethylene Atmosphere: This involves the disintegration of platinum alloys in an ethylene-containing atmosphere, leading to the formation of carbon nanofibers embedded with platinum nanoparticles.
Industrial Production Methods
In industrial settings, PT1 is often produced using large-scale impregnation techniques, where the support material is impregnated with a platinum salt solution, followed by drying, calcination, and reduction processes to achieve the desired catalyst properties .
Chemical Reactions Analysis
Types of Reactions
PT1 undergoes various types of reactions, including:
Oxidation: PT1 can catalyze the oxidation of carbon monoxide to carbon dioxide.
Reduction: It is highly effective in hydrogen evolution reactions, where water is reduced to produce hydrogen gas.
Substitution: PT1 can facilitate substitution reactions in organic synthesis.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, and the reaction is typically conducted at elevated temperatures.
Reduction: Water or hydrogen gas is used as the reagent, often under acidic or basic conditions.
Substitution: Various organic substrates can be used, with PT1 acting as the catalyst under mild to moderate conditions.
Major Products
Oxidation: Carbon dioxide is the major product.
Reduction: Hydrogen gas is the primary product.
Substitution: The major products depend on the specific organic substrates used in the reaction.
Scientific Research Applications
PT1 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Biology: Employed in the development of biosensors and bio-catalytic processes.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of fine chemicals, petrochemicals, and in environmental applications such as pollution control
Mechanism of Action
The mechanism by which PT1 exerts its effects involves the activation of reactant molecules on the surface of the platinum atoms. The high dispersion of platinum atoms allows for maximum interaction with reactant molecules, facilitating various catalytic processes. Molecular targets include hydrogen and oxygen molecules, which are activated and converted into desired products through a series of intermediate steps .
Comparison with Similar Compounds
Similar Compounds
Platinum-Nickel Alloy Catalysts: These catalysts also exhibit high catalytic activity but differ in their composition and specific applications.
Platinum-Cobalt Intermetallic Compounds: Known for their high performance in oxygen reduction reactions, particularly in fuel cells.
Platinum-Iron Oxide Catalysts: Used in water-gas shift reactions and exhibit different catalytic properties compared to PT1
Uniqueness of PT1
PT1 is unique due to its single-atom dispersion, which maximizes the active surface area and enhances catalytic efficiency. This property makes PT1 highly effective in various catalytic processes, particularly those involving hydrogen and oxygen evolution reactions .
Properties
Molecular Formula |
C23H16ClN3O6S |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
2-chloro-5-[[(5E)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10+ |
InChI Key |
RTHRCOIONCZINZ-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


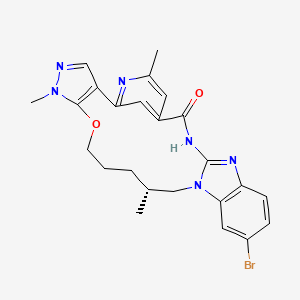
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
